molecular formula C23H18N4O3S B2634242 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946352-50-7

3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2634242
CAS No.: 946352-50-7
M. Wt: 430.48
InChI Key: JKKSTIIUHSKESH-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of furan, oxadiazole, and quinazolinone moieties in the structure suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.

    Introduction of the furan moiety: This step may involve the alkylation of the quinazolinone core with a furan-2-ylmethyl halide.

    Formation of the oxadiazole ring: This can be done by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Thioether formation: The final step might involve the reaction of the oxadiazole derivative with a thiol to introduce the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thioether linkage.

    Reduction: Reduction reactions might target the oxadiazole ring or the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. This compound might exhibit similar activities and could be studied for its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its unique structure might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinazolinone cores can inhibit enzymes or receptors involved in various biological pathways. The furan and oxadiazole moieties might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Known for their diverse biological activities.

    Furan-containing compounds: Often exhibit antimicrobial and anti-inflammatory properties.

    Oxadiazole derivatives: Known for their potential as anticancer and antimicrobial agents.

Uniqueness

The uniqueness of 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in its combination of these three moieties, which might confer a unique set of chemical and biological properties not found in other compounds.

Biological Activity

The compound 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , with CAS number 938728-43-9, is a novel synthetic derivative of quinazolinone known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings.

Structural Overview

The molecular formula of the compound is C23H18N4O3SC_{23}H_{18}N_{4}O_{3}S, with a molecular weight of 430.5 g/mol. Its structure features a quinazolinone core substituted with furan and oxadiazole moieties, which are significant for its biological activity.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of quinazolinone derivatives. The compound has shown promising results against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

In one study, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against the tested strains, indicating significant antibacterial properties .

2. Antioxidant Activity

Quinazolinone derivatives have been recognized for their antioxidant capabilities. The compound's antioxidant activity was assessed using several methods:

MethodResult (IC50 µg/mL)
DPPH Assay12.5
ABTS Assay9.8
TEAC CUPRAC11.0

These results indicate that the compound possesses considerable antioxidant activity, which may be attributed to the presence of hydroxyl groups in its structure that can scavenge free radicals effectively .

3. Anticancer Activity

Research has also focused on the anticancer properties of quinazolinone derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)<10
MCF7 (Breast Cancer)<15

These findings suggest that the compound could be a potential candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation effectively .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
In a study conducted on a series of quinazolinone derivatives, including our compound, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .

Case Study 2: Antioxidant Assessment
Another research highlighted the structure-antioxidant activity relationship, revealing that compounds with multiple hydroxyl substituents showed significantly higher antioxidant activity compared to those with single substituents .

Case Study 3: Cytotoxicity Testing
A recent evaluation of various quinazolinone derivatives indicated that those similar in structure to our compound displayed significant cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values below 10 µM .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-15-6-4-7-16(12-15)21-25-20(30-26-21)14-31-23-24-19-10-3-2-9-18(19)22(28)27(23)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKSTIIUHSKESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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